

Retrosynthetic Analysis of 2-Bromo-1,8-naphthyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,8-naphthyridine

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This in-depth technical guide explores the core principles and practical applications of retrosynthetic analysis for **2-Bromo-1,8-naphthyridine** derivatives. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, making **2-Bromo-1,8-naphthyridine** a key intermediate in the synthesis of novel therapeutic agents.

Core Retrosynthetic Strategies

Two primary retrosynthetic pathways have been identified for the disconnection of **2-Bromo-1,8-naphthyridine** derivatives. These approaches offer flexibility in starting material selection and can be adapted to accommodate various substitution patterns on the naphthyridine core.

Pathway A: Friedländer Annulation and Halogenation

This is a robust and widely employed strategy that constructs the 1,8-naphthyridine core in the initial steps, followed by the introduction of the bromine atom. The key disconnections involve a functional group interconversion (FGI) of the bromo group to a hydroxyl group, followed by a Friedländer annulation.

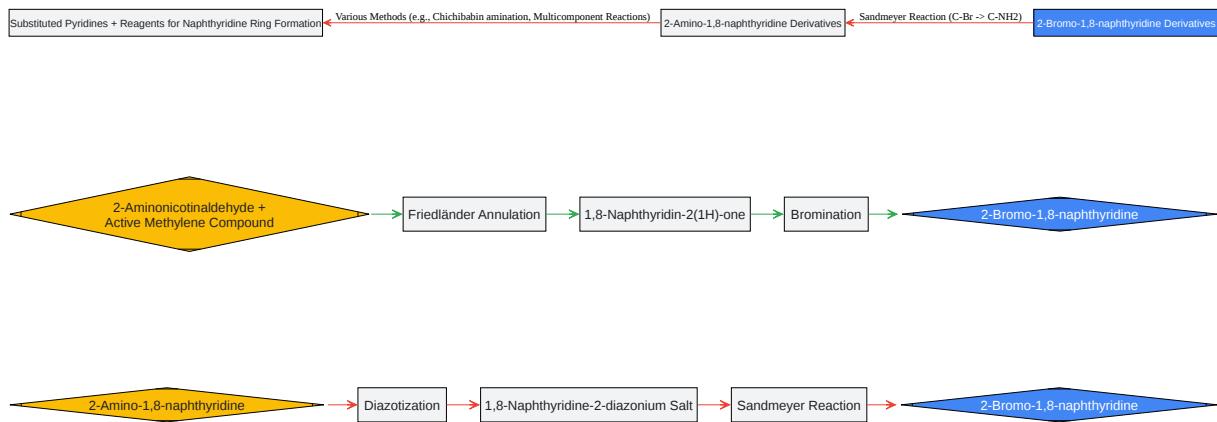


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Caption: Retrosynthetic analysis via Friedländer Annulation.

Pathway B: Sandmeyer Reaction

This approach introduces the bromo functionality at a later stage of the synthesis, starting from a pre-formed amino-substituted 1,8-naphthyridine. The key disconnection is the Sandmeyer reaction, which transforms an amino group into a bromo group via a diazonium salt intermediate.

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